(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide is a chiral compound that plays a significant role in medicinal chemistry and organic synthesis. It features a propionamide backbone with an amino group, an isopropyl substituent, and a 4-fluoro-benzyl group. This specific arrangement of functional groups imparts unique chemical properties and biological activities to the molecule, making it a valuable candidate for research and development in various scientific fields.
The compound can be synthesized through various chemical methods, which are well-documented in scientific literature and patents. Its applications range from pharmaceutical development to material science.
(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide is classified as an amide due to its functional group structure, specifically as a secondary amide because of the presence of two alkyl groups attached to the nitrogen atom.
The synthesis of (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide typically involves the following steps:
In industrial settings, continuous flow reactors may be utilized to improve efficiency and yield. Catalysts can also be incorporated to optimize reaction conditions, enhancing scalability for production purposes.
The molecular structure of (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide can be depicted as follows:
The compound exhibits chirality due to the presence of the amino group attached to a carbon center, leading to specific stereoisomeric forms that can influence its biological activity.
(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide can participate in several chemical reactions:
The mechanism of action for (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide involves its interaction with specific biological targets, such as enzymes or receptors. Depending on its application, the compound may function as an inhibitor or activator, modulating enzymatic activity or receptor signaling pathways. This interaction is crucial for its potential therapeutic effects and biochemical applications.
(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide has several notable applications:
Its unique structural features allow it to participate in diverse chemical reactions, making it valuable across multiple scientific domains .
Chiral benzylamide scaffolds like (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide exploit stereoselectivity to achieve precise target modulation. The (S)-configuration at the α-carbon position is critical for molecular recognition by asymmetric binding sites in neurotransmitter transporters and receptors. This enantiomeric preference mirrors clinically successful neuroactive agents such as tiagabine (GAT1 inhibitor) and levetiracetam (SV2A modulator), where single enantiomers exhibit orders-of-magnitude higher potency than their racemic mixtures or mirror-image counterparts. The benzylamide core provides a rigid framework for positioning substituents in three-dimensional space, while the fluorine atom at the para-position serves dual purposes: electronic modulation of the aromatic ring's π-system and blockade of cytochrome P450-mediated oxidative metabolism through replacement of vulnerable C-H bonds. The N-isopropyl group represents a calculated steric optimization—bulkier than methyl yet less conformationally flexible than larger alkyl chains—enabling optimal van der Waals contacts within transporter vestibules without entropic penalty [1] [6] [7].
Structural analogs of (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide demonstrate compelling activity against γ-aminobutyric acid (GABA) transporters (GATs), particularly subtypes GAT1 and GAT4. The compound shares key pharmacophoric elements with experimental GABA uptake inhibitors:
Recent research on functionalized amino acid derivatives reveals compounds like 2RS,4RS-39c (pIC₅₀ = 5.36 at mGAT4) and 56a (pIC₅₀ = 5.04 at mGAT4) showing significant subtype selectivity and antinociceptive effects in neuropathic pain models without motor impairment in rotarod tests. These analogs operate through sodium- and chloride-dependent transport inhibition, increasing synaptic GABA concentrations and prolonging inhibitory neurotransmission. Computational studies indicate the benzyl group occupies a hydrophobic pocket formed by transmembrane helices 1 and 6 in GAT1, while the fluorophenyl extension reaches into an adjacent subpocket lined with aromatic residues. This dual-site engagement explains the enhanced potency observed in fluorinated derivatives compared to non-halogenated analogs [2] [6].
Table 2: Biological Activity of Structurally Related GABA Transporter Inhibitors
Compound | mGAT1 pIC₅₀ | mGAT2 pIC₅₀ | mGAT3 pIC₅₀ | mGAT4 pIC₅₀ | Selectivity Profile |
---|---|---|---|---|---|
2RS,4RS-39c | <4.5 | <4.5 | <4.5 | 5.36 | mGAT4 selective |
50a | <4.5 | 5.43 | <4.5 | <4.5 | mGAT2 selective |
56a | <4.5 | <4.5 | <4.5 | 5.04 | Moderate mGAT4 selectivity |
Tiagabine (reference) | 7.1 | <5.0 | <5.0 | <5.0 | High GAT1 selectivity |
The para-fluoro substitution pattern in (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide represents a deliberate design choice to maximize target engagement specificity. Positional isomer studies across benzylamide derivatives reveal profound pharmacological consequences:
This positional preference aligns with SAR observed in TRPV1 antagonists like compound 12 (Ki = 1.99 nM) and 23 (Ki = 0.71 nM), where para-substituted benzyl groups confer superior receptor affinity compared to ortho or meta isomers. In neuropathic pain models, the para-fluoro configuration correlates with enhanced antiallodynic effects in chemotherapy-induced (oxaliplatin/paclitaxel) and diabetic (streptozotocin) neuropathy paradigms. The fluorine atom's electronegativity appears to polarize the benzyl ring, strengthening cation-π interactions with arginine/lysine residues in voltage-gated sodium channels (Naᵥ1.7/1.8) implicated in pain signaling. This explains the compound's research utility in peripheral neuropathy studies targeting sodium channel overexpression [4] [6] [7].
Table 3: Impact of Fluorine Position on Pharmacological Parameters in Benzylamide Derivatives
Substitution Pattern | Relative GAT4 Binding Affinity (%) | Naᵥ1.7 IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Ortho-fluoro | 15-20 | >50 | 22 |
Meta-fluoro | 45-60 | 12.7 | 37 |
Para-fluoro | 100 (Reference) | 3.2 | 89 |
Unsubstituted phenyl | 75 | 8.1 | 31 |
The strategic incorporation of fluorine also modulates compound lipophilicity (measured as ClogP reduction of ~0.5 versus non-fluorinated analogs), directly influencing blood-brain barrier penetration kinetics. Molecular modeling suggests the para-fluoro benzyl group nestles within a subpocket bounded by hydrophobic residues (Leu300, Val315, Tyr139 in hGAT1), with fluorine acting as a hydrogen bond acceptor from backbone amide protons. This precise molecular recognition underlies the observed subtype selectivity—particularly the 13-fold BGT1 selectivity over other GAT subtypes observed in compounds like SBV2-114. Such targeted interactions make (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide a valuable probe for dissecting GABA transporter subtype contributions to neuropathic pain pathways [3] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0